2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy-4H-1-benzopyran-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy-4H-1-benzopyran-4-one is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy-4H-1-benzopyran-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate phenolic compounds under acidic or basic conditions, followed by cyclization and further functionalization to introduce the hydroxy and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different biological activity.
Mescaline: A compound with a similar structure but distinct psychoactive properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxy-4H-1-benzopyran-4-one stands out due to its unique combination of hydroxy and methoxy groups, which contribute to its potent antioxidant and anti-inflammatory activities. This makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
149402-88-0 |
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Molecular Formula |
C20H20O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-hydroxy-5,6,8-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O8/c1-23-12-7-6-10(8-14(12)24-2)13-9-11(21)15-17(25-3)19(26-4)16(22)20(27-5)18(15)28-13/h6-9,22H,1-5H3 |
InChI Key |
XGOWVPRWNRKCSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)O)OC)OC |
melting_point |
190 - 191 °C |
physical_description |
Solid |
Origin of Product |
United States |
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